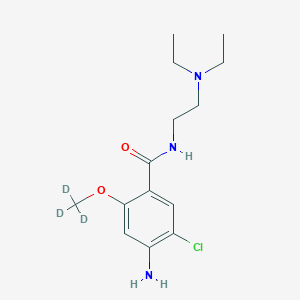
甲氧氯普胺-d3
描述
甲氧氯普胺-d3 是甲氧氯普胺的氘代形式,甲氧氯普胺是一种主要用于治疗恶心和呕吐以及促进胃排空的药物,用于治疗胃排空延迟的患者。 氘代形式this compound 由于其相似的化学性质但质量不同,常被用作质谱法中甲氧氯普胺定量的内标 .
科学研究应用
甲氧氯普胺-d3 在科学研究中有着广泛的应用:
化学: 用作质谱法中甲氧氯普胺定量的内标。
生物学: 有助于研究甲氧氯普胺的代谢途径和药代动力学。
医学: 用于临床研究,以了解甲氧氯普胺治疗各种疾病的疗效和安全性。
工业: 用于开发新的制剂和药物递送系统.
作用机制
甲氧氯普胺-d3 与甲氧氯普胺一样,是一种多巴胺 D2 受体拮抗剂。这种作用干扰了产生恶心感觉的中心机制,并刺激了食管下括约肌收缩和胃动力。 此外,它还作为 5-羟色胺 5-HT3 受体拮抗剂和 5-HT4 受体激动剂,有助于其促动力作用 .
类似化合物:
多潘立酮: 另一种用于治疗恶心和呕吐的多巴胺 D2 受体拮抗剂。
丙氯拉嗪: 用于类似的适应症,但具有不同的化学结构。
This compound 的独特性: this compound 的独特性在于其氘代性质,使其成为质谱法的理想内标。 这种特性允许对各种样品中甲氧氯普胺进行更准确的定量,提高了药代动力学和代谢研究的可靠性 .
生化分析
Biochemical Properties
Metoclopramide-d3, like its parent compound metoclopramide, interacts with various enzymes and proteins in the body. It is known to bind to dopamine receptors in the chemoreceptor trigger zone (CTZ) in the central nervous system (CNS), thereby blocking dopamine from binding to these receptors and preventing the transmission of signals that would normally induce nausea and vomiting .
Cellular Effects
Metoclopramide-d3 affects various types of cells and cellular processes. By blocking dopamine receptors, it influences cell signaling pathways, potentially affecting gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Metoclopramide-d3 involves binding interactions with dopamine receptors, leading to their inhibition. This prevents dopamine from exerting its effects, which include inducing feelings of nausea and vomiting .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Metoclopramide-d3 can change over time. For example, new HPLC and spectrophotometric methods have been developed for the quantification of metoclopramide, providing analysis within 5 minutes . These methods are economical, rapid, environmentally friendly, and simple .
Metabolic Pathways
Metoclopramide-d3 is involved in metabolic pathways related to the metabolism of dopamine. It interacts with dopamine receptors, thereby influencing the overall dopamine metabolism .
Subcellular Localization
The subcellular localization of Metoclopramide-d3 is likely to be similar to that of metoclopramide, which is known to cross the blood-brain barrier and exert its effects in the CNS
准备方法
合成路线和反应条件: 甲氧氯普胺-d3 的合成涉及将氘原子掺入甲氧氯普胺分子中。这可以通过多种方法实现,包括在合成过程中使用氘代试剂或溶剂。 一种常见的方法是在催化剂存在下使用氘代甲醇,将甲氧氯普胺甲氧基中的氢原子替换为氘原子 .
工业生产方法: this compound 的工业生产遵循类似的原理,但规模更大。该过程涉及对反应条件的仔细控制,以确保氘代产物的产率和纯度高。 氘代溶剂和试剂的使用经过优化,以最大限度地减少成本,同时最大限度地提高氘原子的掺入率 .
化学反应分析
反应类型: 甲氧氯普胺-d3 会发生与非氘代对应物相似的各种化学反应。这些包括:
氧化: this compound 可被氧化形成相应的 N-氧化衍生物。
还原: 还原反应可以将this compound 转化为其胺衍生物。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和过酸。
还原: 使用诸如氢化铝锂或硼氢化钠之类的还原剂。
主要产物:
氧化: N-氧化衍生物。
还原: 胺衍生物。
取代: 取代的苯甲酰胺.
相似化合物的比较
Domperidone: Another dopamine D2 receptor antagonist used to treat nausea and vomiting.
Prochlorperazine: Used for similar indications but has a different chemical structure.
Ondansetron: A serotonin 5-HT3 receptor antagonist used primarily for nausea and vomiting caused by chemotherapy
Uniqueness of Metoclopramide-d3: Metoclopramide-d3 is unique due to its deuterated nature, which makes it an ideal internal standard for mass spectrometry. This property allows for more accurate quantification of metoclopramide in various samples, enhancing the reliability of pharmacokinetic and metabolic studies .
属性
IUPAC Name |
4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(trideuteriomethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClN3O2/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3/h8-9H,4-7,16H2,1-3H3,(H,17,19)/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWJBBZEZQICBI-HPRDVNIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=C(C=C1C(=O)NCCN(CC)CC)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90503914 | |
| Record name | 4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-[(~2~H_3_)methyloxy]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90503914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216522-89-2 | |
| Record name | 4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-[(~2~H_3_)methyloxy]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90503914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![1-[4-(7-Methoxy-2,2-dimethyl-3-phenylchromen-4-yl)phenoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol](/img/structure/B18702.png)
